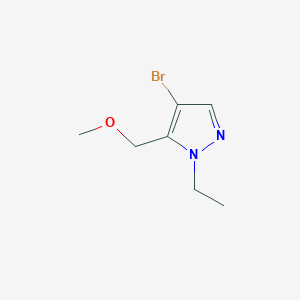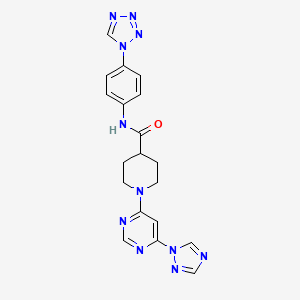
4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 4-position, an ethyl group at the 1-position, and a methoxymethyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-ethyl-1H-pyrazole and methoxymethyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride (NaH) is used to deprotonate the pyrazole, making it more nucleophilic.
Reaction: The deprotonated pyrazole reacts with methoxymethyl chloride to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyrazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-1-ethyl-5-(methoxymethyl)-1H-pyrazole or 4-thio-1-ethyl-5-(methoxymethyl)-1H-pyrazole.
Oxidation Reactions: Products include 4-bromo-1-ethyl-5-formyl-1H-pyrazole or 4-bromo-1-ethyl-5-carboxy-1H-pyrazole.
Reduction Reactions: Products include 1-ethyl-5-(methoxymethyl)-1H-pyrazole or 4-bromo-1-ethyl-1H-pyrazole.
科学的研究の応用
4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the methoxymethyl group can influence its binding affinity and selectivity towards molecular targets.
類似化合物との比較
Similar Compounds
4-bromo-1-ethyl-5-methoxy-1H-1,2,3-triazole: Similar in structure but contains a triazole ring instead of a pyrazole ring.
4-bromo-1-ethyl-5-methyl-1H-1,2,3-triazole: Similar in structure but contains a methyl group instead of a methoxymethyl group.
Uniqueness
4-bromo-1-ethyl-5-(methoxymethyl)-1H-pyrazole is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
特性
IUPAC Name |
4-bromo-1-ethyl-5-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-3-10-7(5-11-2)6(8)4-9-10/h4H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEPAWLNCAMOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol](/img/structure/B2622848.png)


amine](/img/structure/B2622852.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propynyl N-(4-methoxyphenyl)carbamate](/img/structure/B2622854.png)

![2-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B2622858.png)

![4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2622863.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B2622864.png)
![4-[(2R)-4-Benzyl-2-methylpiperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2622866.png)
![Methyl 4-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2622868.png)
